(6,7-Difluoro-1-isopropyl-1,3-benzodiazol-5-yl)boronic acid
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Overview
Description
(6,7-Difluoro-1-isopropyl-1,3-benzodiazol-5-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a benzodiazole ring, which is further substituted with fluorine atoms and an isopropyl group. The unique structural features of this compound make it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Difluoro-1-isopropyl-1,3-benzodiazol-5-yl)boronic acid typically involves the introduction of the boronic acid group onto a pre-formed benzodiazole scaffold. One common method is the hydroboration of an appropriate precursor, such as a fluoro-substituted benzodiazole, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of borane reagents and mild oxidizing agents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reagent concentration, leading to efficient and cost-effective synthesis. The use of automated systems also minimizes human error and enhances reproducibility.
Chemical Reactions Analysis
Types of Reactions
(6,7-Difluoro-1-isopropyl-1,3-benzodiazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while reduction can produce boranes or borohydrides. Substitution reactions result in the formation of various functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (6,7-Difluoro-1-isopropyl-1,3-benzodiazol-5-yl)boronic acid is widely used as a reagent in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, making it essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
The compound has applications in biological research, particularly in the development of fluorescent probes and sensors. The presence of fluorine atoms enhances the compound’s ability to interact with biological targets, making it useful for imaging and diagnostic purposes.
Medicine
In medicine, this compound is investigated for its potential as a therapeutic agent. Its ability to form stable complexes with biomolecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, the compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties enable the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which (6,7-Difluoro-1-isopropyl-1,3-benzodiazol-5-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and receptors. This interaction is facilitated by the electronic properties of the fluorine atoms and the isopropyl group, which enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (6-Fluoro-1-isopropyl-2-methyl-1,3-benzodiazol-5-yl)boronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
Compared to similar compounds, (6,7-Difluoro-1-isopropyl-1,3-benzodiazol-5-yl)boronic acid stands out due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The isopropyl group also contributes to its unique steric and electronic properties, making it a versatile reagent in various applications.
Properties
IUPAC Name |
(6,7-difluoro-1-propan-2-ylbenzimidazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BF2N2O2/c1-5(2)15-4-14-7-3-6(11(16)17)8(12)9(13)10(7)15/h3-5,16-17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLNLWYVIOBKOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C(=C1F)F)N(C=N2)C(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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